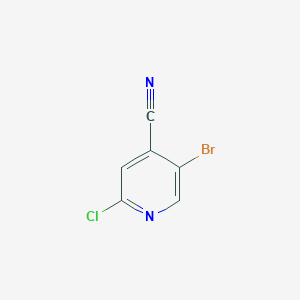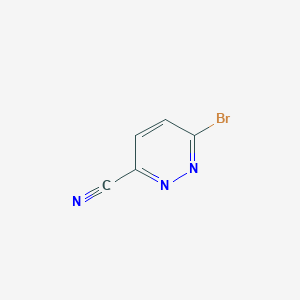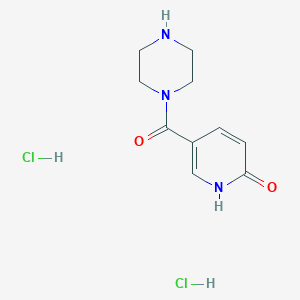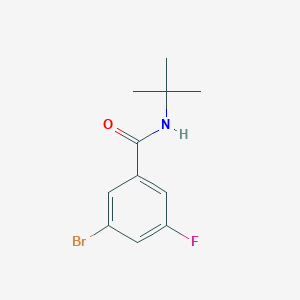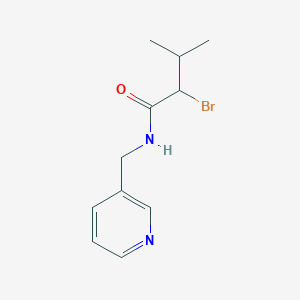
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Descripción general
Descripción
“2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide” is a chemical compound with the CAS Number: 1036540-46-1 . It has a molecular weight of 271.16 . The compound is used in scientific research, with applications including drug synthesis and studying molecular interactions.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Aplicaciones Científicas De Investigación
Molecular Structure and Conformational Analysis
- Conformational Structure Studies : The conformational structure of related compounds, such as N-butyl-N-methyl-pyrrolidinium ions, has been studied using DFT calculations and Raman spectroscopy, revealing various conformations and their stability under different conditions (Fujimori et al., 2007).
Synthesis and Reactivity
- Ionic Liquid Promoted Synthesis : Studies have shown that certain ionic liquids, such as 1-butyl-3-methylimidazolium bromide, can promote the synthesis of related compounds, offering a simpler reaction workup and reusability of the ionic liquid (Shaabani et al., 2006).
- Pharmaceutical Development : Research on Brivaracetam, a structurally similar compound, has provided insights into the effects of sodium chloride on liquid-liquid miscibility, important for IV administration in epilepsy treatment (Couvrat et al., 2016).
Catalysis and Chemical Reactions
- Catalytic Properties : Studies have investigated the use of pyridin-2-ylmethyl compounds as ligands in catalysis, demonstrating their effectiveness in various chemical reactions (Mejuto et al., 2015).
Potential in Drug Development
- Drug Development Research : Some derivatives of pyridin-3-ylmethyl compounds have shown potential as CB2 cannabinoid receptor agonists, with applications in treating neuropathic pain (Chu et al., 2009).
Material Science and Color Tuning
- Halochromism Studies : The research on pyridinium azomethine ylides stabilized by dicyanopyrazine group has opened avenues for using these compounds in reversibly colored materials responsive to external stimuli (Jung & Jaung, 2005).
Propiedades
IUPAC Name |
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIAUEBLBSRVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CN=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one hydrochloride](/img/structure/B1520795.png)
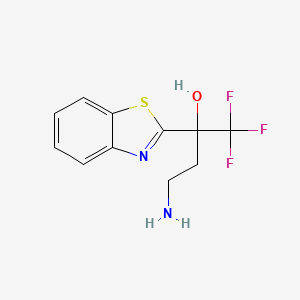
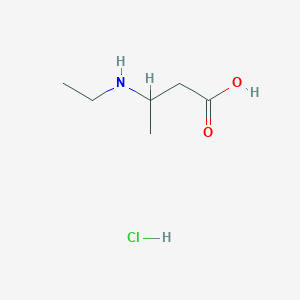
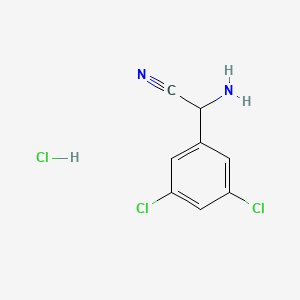
![4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride](/img/structure/B1520805.png)
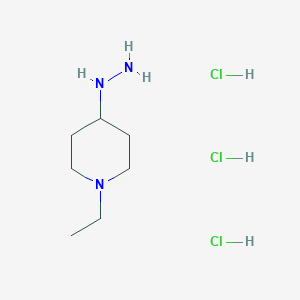
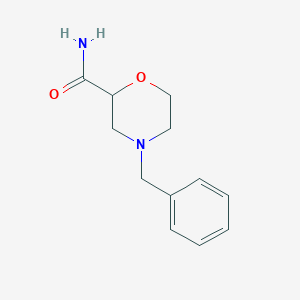
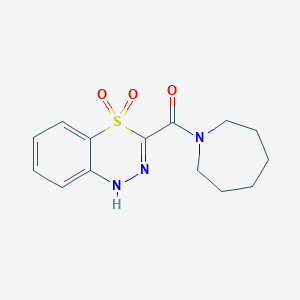
![6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde](/img/structure/B1520809.png)
